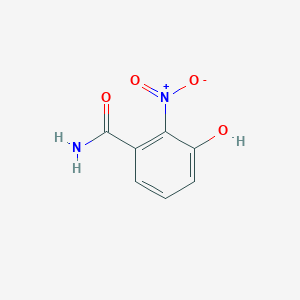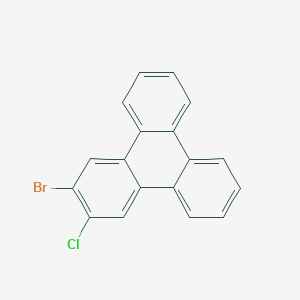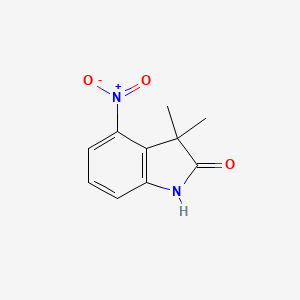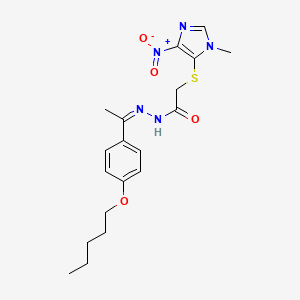
Ros inhibitor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reactive oxygen species inhibitors are compounds that play a crucial role in modulating the levels of reactive oxygen species within biological systems. Reactive oxygen species are highly reactive molecules containing oxygen, which include free radicals such as superoxide anion radical and hydroxyl radical, as well as non-radical molecules like hydrogen peroxide and hypochlorous acid . These inhibitors are essential in preventing oxidative stress, which can lead to cellular damage and various diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of reactive oxygen species inhibitors often involves complex organic reactions. One common method includes the use of phenolic compounds, which are known for their antioxidant properties. The preparation typically involves the hydroxylation of aromatic compounds under controlled conditions to produce phenolic derivatives .
Industrial Production Methods: In industrial settings, the production of reactive oxygen species inhibitors can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Reactive oxygen species inhibitors undergo various chemical reactions, including:
Oxidation: Inhibitors can react with reactive oxygen species, leading to the formation of less reactive molecules.
Reduction: Some inhibitors can reduce reactive oxygen species to water or other benign molecules.
Substitution: Inhibitors can undergo substitution reactions where reactive oxygen species are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and superoxide dismutase are commonly used reagents.
Reduction: Catalase and glutathione peroxidase are frequently employed.
Substitution: Various organic solvents and catalysts are used to facilitate these reactions.
Major Products Formed: The major products formed from these reactions include water, oxygen, and less reactive organic molecules, which help in mitigating oxidative stress .
Aplicaciones Científicas De Investigación
Reactive oxygen species inhibitors have a wide range of applications in scientific research:
Chemistry: Used in studying redox reactions and developing new antioxidant compounds.
Biology: Essential in understanding cellular signaling pathways and the role of oxidative stress in cell biology.
Medicine: Employed in developing treatments for diseases caused by oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Mecanismo De Acción
Reactive oxygen species inhibitors can be compared with other antioxidant compounds, such as:
Phenolic Compounds: Known for their strong antioxidant properties and ability to scavenge reactive oxygen species.
Flavonoids: Plant-derived compounds with potent antioxidant activity.
Vitamins: Vitamin C and Vitamin E are well-known antioxidants that neutralize reactive oxygen species.
Unique Features: Reactive oxygen species inhibitors are unique in their ability to target specific reactive oxygen species and modulate multiple pathways simultaneously
Comparación Con Compuestos Similares
Naphthoquinones: Effective in generating reactive oxygen species and inhibiting specific enzymes.
Ubiquinones: Known for their role in mitochondrial electron transport and antioxidant properties.
Propiedades
Fórmula molecular |
C19H25N5O4S |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-N-[(Z)-1-(4-pentoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C19H25N5O4S/c1-4-5-6-11-28-16-9-7-15(8-10-16)14(2)21-22-17(25)12-29-19-18(24(26)27)20-13-23(19)3/h7-10,13H,4-6,11-12H2,1-3H3,(H,22,25)/b21-14- |
Clave InChI |
ZJJLZPIAIOLRKM-STZFKDTASA-N |
SMILES isomérico |
CCCCCOC1=CC=C(C=C1)/C(=N\NC(=O)CSC2=C(N=CN2C)[N+](=O)[O-])/C |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)C(=NNC(=O)CSC2=C(N=CN2C)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


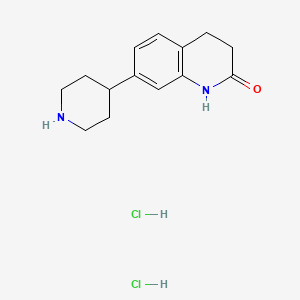
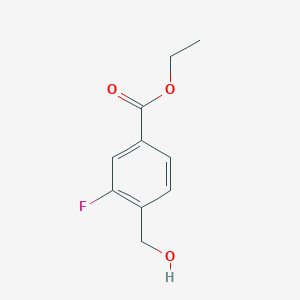
![Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13657650.png)
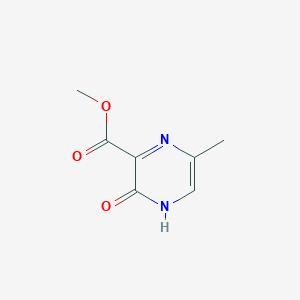
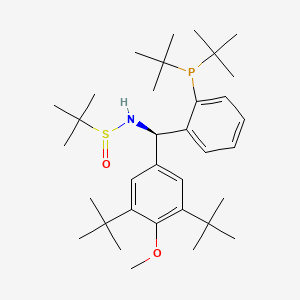
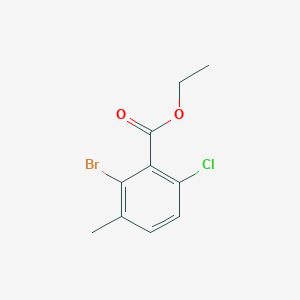


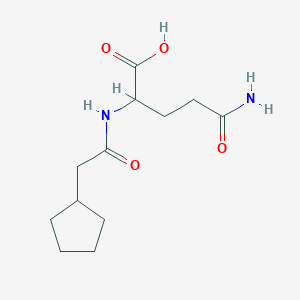
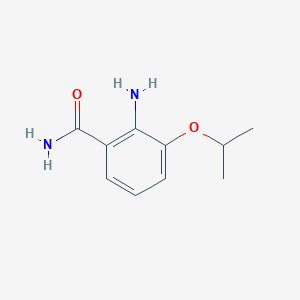
![2-Methylbenzo[d]thiazole-4-carboximidamide](/img/structure/B13657694.png)
